

Reconstituting and storing Acat-IN-4 for experiments

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Compound of Interest

Compound Name: Acat-IN-4

Cat. No.: B11930245

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Application Notes and Protocols for Acat-IN-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and experimental use of **Acat-IN-4**, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1). The provided information is intended to guide researchers in designing and executing experiments to investigate the role of ACAT1 in various biological processes, particularly in the context of cardiovascular diseases and inflammation.

Introduction to Acat-IN-4

Acat-IN-4 is a small molecule inhibitor of ACAT1, an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1][2] By inhibiting ACAT1, **Acat-IN-4** prevents the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells, which are characteristic of atherosclerotic plaques.[3][4][5] Additionally, **Acat-IN-4** has been reported to inhibit NF-κB mediated transcription, suggesting its potential role in modulating inflammatory responses.[6]

Chemical Properties of **Acat-IN-4**:

Property	Value
Molecular Formula	C ₃₂ H ₅₀ N ₂ O ₅ S
Molecular Weight	574.81 g/mol
CAS Number	454203-56-6

Reconstituting and Storing Acat-IN-4

Proper reconstitution and storage of **Acat-IN-4** are critical for maintaining its stability and activity.

Solubility Data

The solubility of **Acat-IN-4** in common laboratory solvents is summarized in the table below. It is important to note that for cell-based assays, the final concentration of organic solvents should be kept low (typically <0.1%) to avoid cytotoxicity.

Solvent	Solubility	Reference
DMSO	≥ 100 mg/mL (≥ 174 mM)	[Vendor Data]
Ethanol	≥ 29 mg/mL (≥ 50.4 mM)	[Vendor Data]
Water	Insoluble	
PBS (pH 7.2)	Insoluble	

Reconstitution Protocol for Stock Solutions

It is recommended to prepare a concentrated stock solution of **Acat-IN-4** in DMSO.

Materials:

- **Acat-IN-4** powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes

Procedure:

- Allow the vial of **Acat-IN-4** powder to equilibrate to room temperature before opening.
- To prepare a 100 mM stock solution, add 174 μ L of DMSO for every 10 mg of **Acat-IN-4** powder.
- Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization.
- Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

Storage of Acat-IN-4 Solutions

Proper storage is essential to prevent degradation of the compound.

Form	Storage Temperature	Shelf Life
Powder	-20°C	2 years
Stock Solution in DMSO	-80°C	6 months
Stock Solution in DMSO	4°C	2 weeks

Note: Protect solutions from light.

Experimental Protocols

The following are detailed protocols for key experiments involving **Acat-IN-4**.

In Vitro Experiment: Inhibition of Cholesterol Esterification in Macrophages

This protocol describes a cell-based assay to measure the inhibitory effect of **Acat-IN-4** on cholesterol esterification in macrophages.

Materials:

- Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages)
- Complete culture medium
- **Acat-IN-4** stock solution (100 mM in DMSO)
- [³H]-Oleic acid complexed to bovine serum albumin (BSA)
- Acetyl-CoA
- Cell lysis buffer
- Thin-layer chromatography (TLC) plates
- Hexane/diethyl ether/acetic acid (80:20:1, v/v/v) solvent system
- Scintillation counter

Procedure:

- Cell Seeding: Seed macrophages in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
- Compound Treatment: Prepare serial dilutions of **Acat-IN-4** in complete culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted **Acat-IN-4** to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO only).
- Labeling: Add [³H]-Oleic acid-BSA complex to each well to a final concentration of 0.2 mM and incubate for 4-6 hours.
- Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells in a suitable buffer.
- Lipid Extraction: Extract the lipids from the cell lysate using a standard method (e.g., Folch extraction).
- Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the plate using the hexane/diethyl ether/acetic acid solvent system.

- Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters and triglycerides into scintillation vials.
- Data Analysis: Measure the radioactivity in a scintillation counter. Calculate the percentage of inhibition of cholesterol esterification by comparing the radioactivity in the cholesteryl ester spots from **Acat-IN-4**-treated cells to the vehicle-treated control.

In Vitro Experiment: NF-κB Reporter Assay

This protocol outlines a luciferase reporter assay to confirm the inhibitory effect of **Acat-IN-4** on NF-κB activation.^{[1][7][8][9]}

Materials:

- HEK293T cells (or other suitable cell line)
- NF-κB luciferase reporter plasmid
- Renilla luciferase control plasmid (for normalization)
- Transfection reagent
- Complete culture medium
- Tumor necrosis factor-alpha (TNF-α) or other NF-κB activator
- **Acat-IN-4** stock solution (100 mM in DMSO)
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
- Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of **Acat-IN-4** for 1-2 hours.

- **Stimulation:** Stimulate the cells with TNF- α (e.g., 10 ng/mL) for 6-8 hours to induce NF- κ B activation. Include an unstimulated control.
- **Cell Lysis and Luciferase Assay:** Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of inhibition of NF- κ B activation by comparing the normalized luciferase activity in **Acat-IN-4**-treated cells to the TNF- α -stimulated control.

In Vivo Experiment: Atherosclerosis Mouse Model (Adapted Protocol)

This protocol is adapted from studies using the ACAT inhibitor F1394 in an Apolipoprotein E-deficient (ApoE^{-/-}) mouse model of atherosclerosis.^{[10][11]} Researchers should optimize the dosage and administration of **Acat-IN-4** for their specific experimental setup.

Materials:

- ApoE^{-/-} mice
- High-fat diet (Western diet)
- **Acat-IN-4**
- Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose or a formulation of DMSO, PEG300, Tween 80, and saline)
- Oral gavage needles
- Anesthesia (for terminal procedures)
- Aortic perfusion and tissue processing reagents

Procedure:

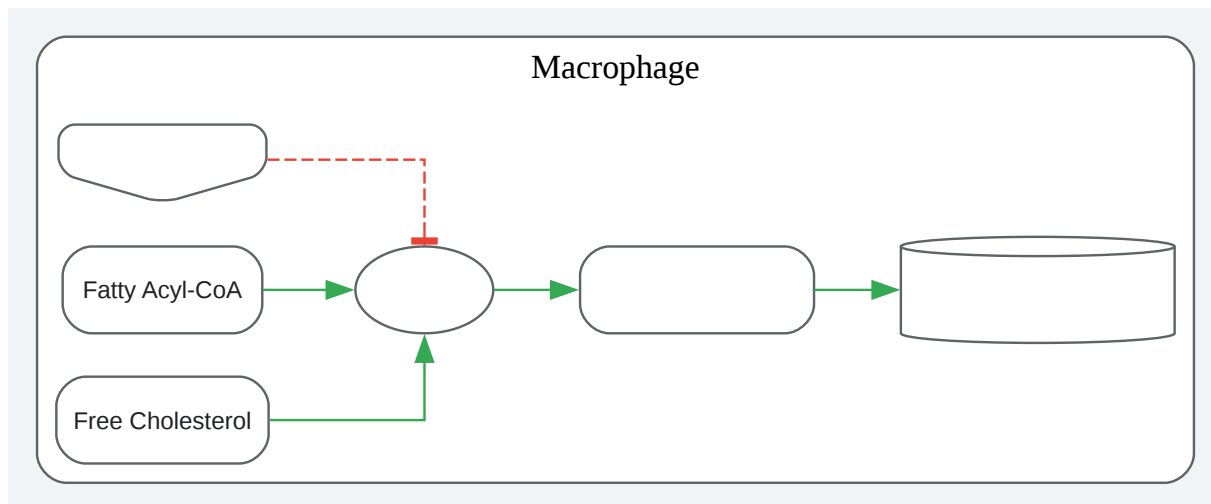
- **Animal Model:** Use male or female ApoE^{-/-} mice, typically starting at 8-12 weeks of age.

- **Atherosclerosis Induction:** Feed the mice a high-fat Western diet for a specified period (e.g., 8-12 weeks) to induce the development of atherosclerotic plaques.
- **Treatment Groups:** Divide the mice into at least two groups: a vehicle control group and an **Acat-IN-4** treatment group.
- **Drug Preparation and Administration:**
 - Prepare the **Acat-IN-4** dosing solution in the chosen vehicle. For example, a formulation can be prepared by first dissolving **Acat-IN-4** in a small amount of DMSO, followed by the addition of PEG300, Tween 80, and finally saline with thorough mixing at each step.
 - Administer **Acat-IN-4** or vehicle to the mice daily via oral gavage. The dosage will need to be optimized, but a starting point could be in the range of 10-50 mg/kg body weight.
- **Monitoring:** Monitor the body weight and general health of the mice throughout the study.
- **Endpoint Analysis:** After the treatment period (e.g., an additional 8-12 weeks), euthanize the mice.
- **Tissue Collection and Analysis:**
 - Perfuse the aorta with saline and then with a fixative (e.g., 4% paraformaldehyde).
 - Dissect the aorta and perform en face analysis of the atherosclerotic lesion area after staining with Oil Red O.
 - Alternatively, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and other relevant markers (e.g., for macrophages) to quantify lesion size and composition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.

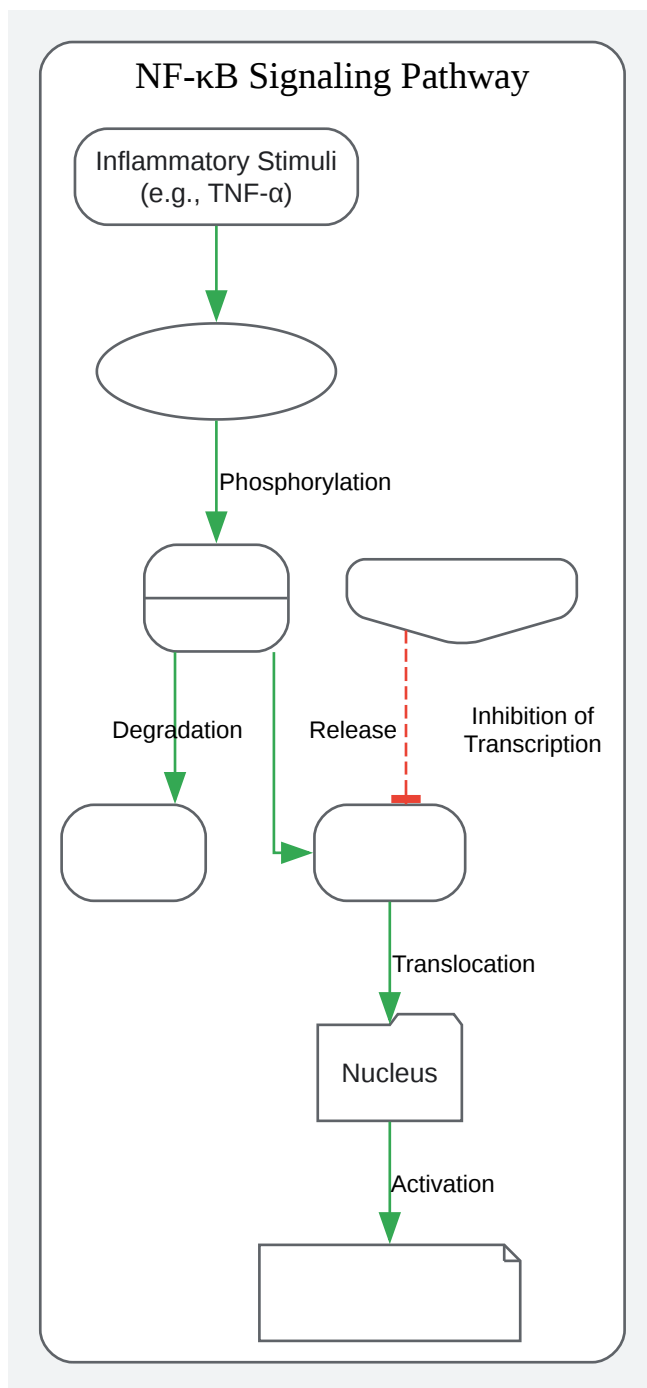
Cholesterol Esterification Pathway and Inhibition by Acat-IN-4



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Caption: Inhibition of ACAT1-mediated cholesterol esterification by **Acat-IN-4**.

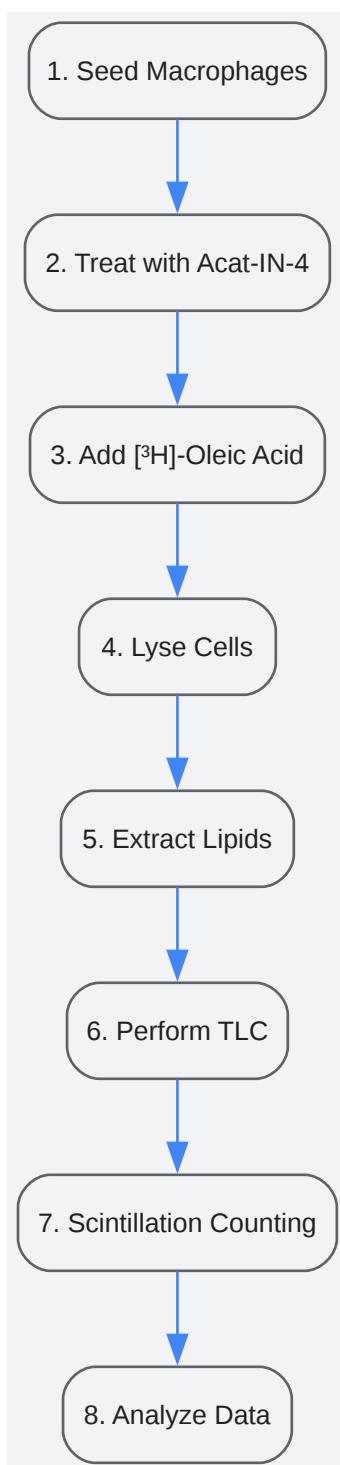
NF- κ B Signaling Pathway and Inhibition by Acat-IN-4



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Caption: Inhibition of NF-κB mediated gene transcription by **Acat-IN-4**.

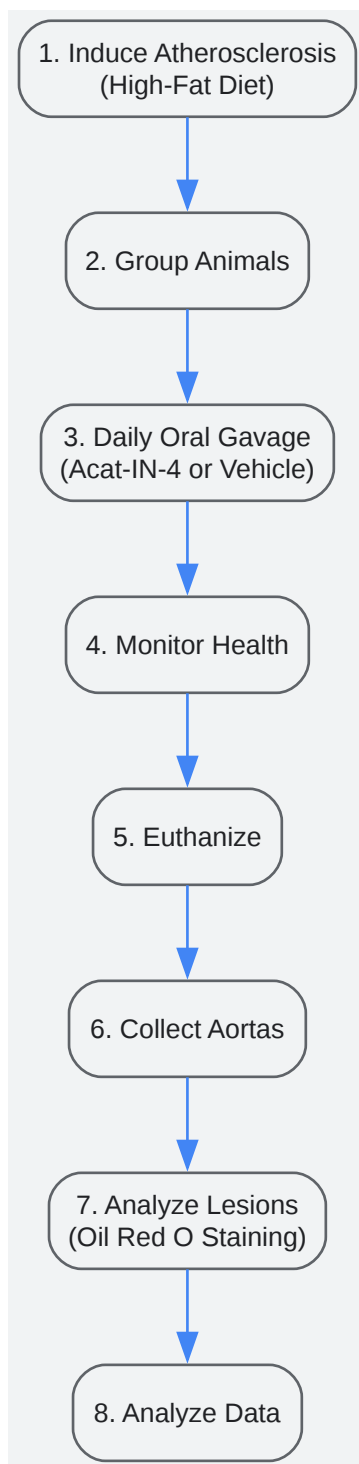
Experimental Workflow for In Vitro Cholesterol Esterification Assay



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Caption: Workflow for the in vitro cholesterol esterification assay.

Experimental Workflow for In Vivo Atherosclerosis Study



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Caption: Workflow for the in vivo atherosclerosis mouse model study.

Disclaimer: These protocols and application notes are intended for guidance only. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and laboratory settings. Always follow appropriate safety precautions when handling chemicals and biological materials.

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